Fmoc-Gly-OPfp
CAS No.: 86060-85-7
Cat. No.: VC21550831
Molecular Formula: C23H14F5NO4
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86060-85-7 |
|---|---|
| Molecular Formula | C23H14F5NO4 |
| Molecular Weight | 463.4 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate |
| Standard InChI | InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) |
| Standard InChI Key | LBSDTBJWUJIFBO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Introduction
Chemical Properties and Structure
Fmoc-Gly-OPfp represents a specialized derivative of glycine with both N-terminal protection via the Fmoc group and C-terminal activation through pentafluorophenyl esterification. The compound has distinct physical and chemical characteristics that make it valuable in peptide synthesis applications.
Basic Chemical Information
The chemical identity and fundamental properties of Fmoc-Gly-OPfp are summarized in Table 1:
| Property | Value |
|---|---|
| Chemical Name | (2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate |
| Synonyms | N-(9-Fluorenylmethoxycarbonyl)glycine pentafluorophenyl ester |
| CAS Number | 86060-85-7 |
| Molecular Formula | C₂₃H₁₄F₅NO₄ |
| Molecular Weight | 463.36 |
| Chemical Structure | Contains Fmoc protection group, glycine residue, and pentafluorophenyl ester |
The structure features three distinct functional components: the Fmoc protecting group, the glycine amino acid residue, and the pentafluorophenyl ester activation group. This architecture provides both protection and activation in a single molecule, which is advantageous for peptide synthesis .
Physical Properties and Solubility
Fmoc-Gly-OPfp exists as a white to off-white crystalline powder at room temperature. Its solubility characteristics are particularly important for synthetic applications:
| Property | Description |
|---|---|
| Appearance | White to off-white crystalline powder |
| Solubility | ≥51.1 mg/mL in DMSO; insoluble in ethanol; insoluble in water |
| Storage Temperature | Recommended at -20°C or lower |
| Stability | Generally stable when stored properly; sensitive to bases |
The differential solubility profile of Fmoc-Gly-OPfp, with good solubility in polar aprotic solvents like DMSO but insolubility in protic solvents, makes it suitable for various peptide coupling reactions while remaining stable during storage .
Synthesis Methods
The preparation of Fmoc-Gly-OPfp typically involves the activation of Fmoc-Gly-OH with pentafluorophenol using appropriate coupling reagents. This section explores the primary synthetic approaches and considerations.
Alternative Preparation Methods
An alternative synthesis approach documented in the literature includes:
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Treatment of the Fmoc-dipeptide free acid with pentafluorophenol/DCC, followed by purification via column chromatography on silica gel
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This method has been applied to create various Fmoc-amino acid pentafluorophenyl esters with good yields
Research indicates that proper purification is essential to ensure high purity of the final Fmoc-Gly-OPfp product, with column chromatography being the preferred method for laboratory-scale synthesis .
Applications in Peptide Synthesis
Fmoc-Gly-OPfp serves as a versatile reagent in peptide synthesis, offering advantages over traditional coupling methods in several key applications.
Role in Solid Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Gly-OPfp provides an activated form of glycine that can be directly coupled to growing peptide chains without requiring additional activation reagents:
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The pre-activated pentafluorophenyl ester enhances coupling efficiency, particularly for difficult sequences
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The high reactivity of the OPfp ester allows for shorter coupling times compared to standard carboxylic acids
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Reduced side reactions due to precise activation of only the carboxyl component
The use of Fmoc-Gly-OPfp is particularly valuable when synthesizing peptides containing sequential glycine residues, which can otherwise be prone to deletion or addition errors. For example, research has shown that using Fmoc-glycine derivatives can significantly reduce impurities related to the synthesis of Gly-Gly-Gly-Gly segments in peptides like Bivalirudin .
Specific Research Applications
Fmoc-Gly-OPfp has been employed in various specialized peptide synthesis applications:
These applications highlight the versatility of Fmoc-Gly-OPfp in both research and production contexts, particularly where high efficiency and purity are required.
Advantages in Complex Peptide Synthesis
Fmoc-Gly-OPfp offers specific advantages when handling challenging peptide sequences:
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Reduces formation of deletion and addition byproducts in poly-glycine sequences
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Enables more effective coupling in sterically hindered positions
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Minimizes racemization risks compared to standard coupling methods
The compound has proven particularly valuable in the synthesis of peptides containing multiple glycine residues in sequence, where standard coupling methods often result in incomplete reactions or side products .
Comparative Analysis with Other Coupling Methods
When compared to other Fmoc-protected amino acid derivatives and coupling methods, Fmoc-Gly-OPfp demonstrates distinctive characteristics that influence its selection for specific applications.
Comparison with Other Activated Esters
Different activated esters of Fmoc-Gly offer varying reactivity and stability profiles:
The pentafluorophenyl ester (OPfp) provides an optimal balance of reactivity and stability for many applications, making it particularly valuable for challenging coupling scenarios .
Epimerization Considerations
A critical advantage of Fmoc-Gly-OPfp in peptide synthesis is the reduced risk of epimerization compared to other coupling methods. Research on epimerization rates in various coupling conditions has demonstrated:
For example, research has demonstrated that using DIC/HOBt coupling methods resulted in epimerization rates of 0.5-8.0% for various Fmoc-protected amino acids, while pre-formed activated esters like OPfp derivatives typically showed lower epimerization rates .
Cost-Efficiency Analysis
While Fmoc-Gly-OPfp offers technical advantages, economic considerations are also important:
Improper storage, particularly exposure to moisture or bases, can lead to hydrolysis of the pentafluorophenyl ester or premature removal of the Fmoc group .
Future Research Directions
The continuing evolution of peptide synthesis methodologies suggests several promising research directions involving Fmoc-Gly-OPfp.
Green Chemistry Approaches
Recent trends in peptide synthesis emphasize environmentally friendly approaches:
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Exploration of greener solvents compatible with Fmoc-Gly-OPfp coupling
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Reduced waste generation through optimized coupling protocols
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Development of recyclable or biodegradable activation strategies
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Integration with flow chemistry and other modern synthetic technologies
These approaches align with broader trends toward sustainability in chemical synthesis while maintaining the efficiency advantages of activated esters like Fmoc-Gly-OPfp.
Novel Applications
Emerging research areas where Fmoc-Gly-OPfp may find application include:
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Development of theranostic agents combining diagnostic and therapeutic properties
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Bioconjugation for targeted drug delivery systems
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Production of peptide-based materials for tissue engineering
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Synthesis of glycopeptides and other modified peptides for pharmaceutical applications
The continued exploration of these applications will likely expand the utility of Fmoc-Gly-OPfp beyond traditional peptide synthesis into broader biomedical and materials science contexts.
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